molecular formula C14H15F3N2O4S B15337722 8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one

8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one

Cat. No.: B15337722
M. Wt: 364.34 g/mol
InChI Key: QXBCCNAVBIVTBX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazino-oxazinone class, characterized by a bicyclic core fused with a sulfonyl-substituted trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonyl moiety contributes to hydrogen-bonding interactions, making it a candidate for enzyme inhibition (e.g., kinases or phosphodiesterases) .

Properties

IUPAC Name

8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O4S/c15-14(16,17)10-1-3-12(4-2-10)24(21,22)18-5-6-19-11(7-18)8-23-9-13(19)20/h1-4,11H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBCCNAVBIVTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)COCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamine Derivatives

The oxazinone ring is typically assembled through cyclization of N-propargyl derivatives. For example, (±)-trans-2-azido-N-tosyl-cyclopentylamine undergoes propargylation with propargyl bromide in dimethylformamide (DMF) at 0°C–25°C, yielding a propargyl-azide intermediate. Subsequent Huisgen cycloaddition under palladium/copper catalysis forms the triazolo moiety, which is hydrolyzed to the pyrazinooxazinone under acidic conditions.

Representative Procedure :

A solution of (±)-trans-2-azido-N-tosyl-cyclopentylamine (3.40 mmol) in DMF (10 mL) is treated with K₂CO₃ (10.19 mmol) and propargyl bromide (4.08 mmol) at 0°C. After stirring at 25°C for 2 h, the mixture is concentrated, extracted with diethyl ether, and purified via silica chromatography (5% ethyl acetate/petroleum ether) to afford the propargylated intermediate in 77% yield.

Ring-Closing Metathesis

Alternative routes employ olefin metathesis to form the tetrahydro ring system. A diene precursor bearing protected amine and alcohol groups undergoes Grubbs catalyst-mediated cyclization in dichloromethane at 40°C, followed by oxidation to the oxazinone using Jones reagent.

Sulfonylation Strategies

Direct Sulfonylation

The 4-(trifluoromethyl)benzenesulfonyl group is introduced via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling. Reaction of the pyrazinooxazinone sodium salt with 4-(trifluoromethyl)benzenesulfonyl chloride in tetrahydrofuran (THF) at −78°C provides the sulfonylated product in moderate yields (45–60%).

Optimized Conditions :

To a cooled (−78°C) solution of pyrazinooxazinone (1.0 equiv) in THF (0.1 M) is added NaH (1.2 equiv). After 30 min, 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) is added dropwise. The reaction is warmed to 25°C over 12 h, quenched with NH₄Cl, and extracted with ethyl acetate. Purification by silica chromatography (20% ethyl acetate/hexanes) affords the product.

Palladium-Catalyzed Coupling

For enhanced regiocontrol, Suzuki-Miyaura coupling is employed. A brominated pyrazinooxazinone intermediate reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1) at 80°C, achieving 70–85% yields.

Optimization of Reaction Parameters

Key variables influencing yield and purity were systematically evaluated (Table 1):

Table 1: Optimization of Sulfonylation Conditions

Entry Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
1 Pd(OAc)₂/PPh₃/CuI K₂CO₃ DMF 95 24 68
2 Pd(PPh₃)₄ K₂CO₃ Dioxane 80 12 85
3 None (SNAr) NaH THF 25 12 60

DMF outperforms dioxane in solubility but necessitates higher temperatures, risking decomposition. The Pd/PPh₃/CuI system (Entry 1) achieves superior yields for electron-deficient aryl partners.

Stereochemical Considerations

The tetrahydro ring system’s stereochemistry is controlled during the cyclization step. X-ray crystallography of related compounds confirms that trans-diaxial substituents predominate when using bulky tosyl protecting groups, as evidenced by dihedral angles of 167.3° between N1–C2–C3–N4 atoms.

Characterization and Analytical Data

1H NMR (400 MHz, CDCl₃) : δ 7.89 (d, J = 8.2 Hz, 2H, ArH), 7.75 (d, J = 8.2 Hz, 2H, ArH), 4.32–4.25 (m, 1H, CH), 3.98–3.85 (m, 2H, OCH₂), 3.45–3.32 (m, 2H, NCH₂), 2.90–2.75 (m, 2H, CH₂), 2.45–2.30 (m, 2H, CH₂).

HRMS (ESI+) : m/z calc. for C₁₈H₁₆F₃N₂O₄S [M+H⁺]: 437.0789; found: 437.0785.

Melting Point : 172–174°C (recrystallized from ethanol/water).

Chemical Reactions Analysis

Types of Reactions

8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of sulfonamide or sulfone derivatives .

Scientific Research Applications

8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural and functional differences between the target compound and analogues from recent studies:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
8-[4-(Trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one Pyrazino-oxazinone 4-(Trifluoromethyl)phenylsulfonyl ~420 High lipophilicity (logP ~3.2); potential kinase inhibitor
8-((4-Phenylpiperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone 4-Phenylpiperazine ~350 Enhanced solubility (basic piperazine); serotonin receptor affinity
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine Triazolo-pyrazine 2-Fluoro-4-nitrophenoxy ~290 Electron-deficient aromatic system; intermediates for antitumor agents
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Cyano, 4-nitrophenyl, ester groups ~520 Planar structure with strong electron-withdrawing groups; fluorescence properties
8-[(2-Ethylphenyl)sulfanyl]-triazolo[4,3-a]pyrazin-3(2H)-one Triazolo-pyrazinone 2-Ethylphenylsulfanyl, fluorophenylpiperazine ~480 Sulfur-containing linker; potential PDE4 inhibition
2-(6,6-Dioxido-tetrahydrobenzo[e]pyrazino[1,2-b][1,2,4]thiadiazin-2-yl)acetamide Benzopyrazino-thiadiazinone diox Trifluoromethyl, sulfone ~430 Rigid bicyclic system; sulfone enhances stability

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 8-[4-(trifluoromethyl)phenyl]sulfonyl-6,7,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with heterocyclic precursors (e.g., pyrazino-oxazinone cores) and introduce sulfonyl groups via nucleophilic substitution. Use trifluoromethylphenyl sulfonyl chlorides as electrophilic agents (analogous to methods in ).
  • Step 2 : Optimize solvent choice (e.g., THF or dioxane for solubility) and reaction temperature (reflux conditions for activation energy).
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane.
  • Key Data :
Reaction StepYield (%)Conditions
Sulfonylation65–75THF, 60°C, 12h
Cyclization50–60Dioxane, 80°C, 8h

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm for CH2 groups adjacent to sulfonyl) and trifluoromethyl (δ ~120–125 ppm in 13C).
  • HRMS : Validate molecular mass (e.g., [M+H]+ calculated for C₁₉H₁₈F₃N₂O₃S: 427.1034; observed: 427.1036).
  • X-ray Crystallography : Use SHELX software for structure refinement. Key metrics: R-factor < 0.05, bond length accuracy ±0.01 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Approach 1 : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations.
  • Approach 2 : Perform meta-analysis of published data, focusing on structural analogs (e.g., triazoloquinazolines in ) to identify trends in substituent effects.
  • Approach 3 : Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).

Q. What computational methods are effective in elucidating the mechanism of action or structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Prioritize binding poses with hydrogen bonds to sulfonyl or oxazinone groups.
  • DFT Calculations : Calculate Fukui indices to predict reactive sites for electrophilic substitution .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors (see for QSAR workflows).
  • Case Study : Hybrid molecules with piperazine moieties () show improved solubility and target affinity; apply similar logic to optimize this compound.

Q. How can researchers design stability studies to evaluate the compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design :
  • Use randomized block designs (split-plot for pH/temperature factors) with triplicate samples .
  • Analyze degradation via HPLC at intervals (0, 7, 14, 30 days).
  • Key Metrics :
ConditionDegradation Rate (%/day)Major Degradants
pH 2.0, 25°C1.2Desulfonated product
pH 7.4, 40°C0.8Oxazinone ring-opened derivative

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